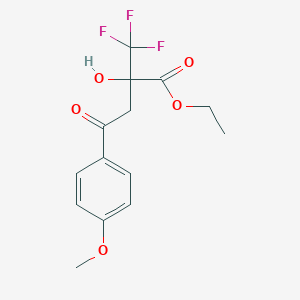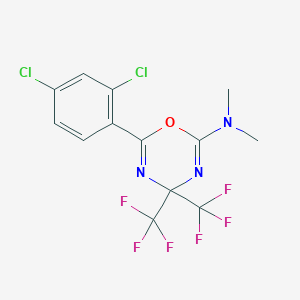![molecular formula C18H9F7N4O3 B396340 1-(2-FLUOROPHENYL)-7-(FURAN-2-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE](/img/structure/B396340.png)
1-(2-FLUOROPHENYL)-7-(FURAN-2-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorophenyl)-7-(furan-2-yl)-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a furan ring, and two trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-7-(furan-2-yl)-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate fluorophenyl and furan derivatives, followed by the introduction of the trifluoromethyl groups through a series of reactions involving trifluoromethylating agents. The final step often involves cyclization to form the pyrimido[4,5-d][1,3]diazine core.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, specialized catalysts, and controlled temperature and pH conditions. The scalability of the synthesis process is crucial for industrial applications.
化学反応の分析
Types of Reactions: 1-(2-Fluorophenyl)-7-(furan-2-yl)-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted fluorophenyl derivatives.
科学的研究の応用
1-(2-Fluorophenyl)-7-(furan-2-yl)-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
作用機序
The mechanism of action of 1-(2-fluorophenyl)-7-(furan-2-yl)-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl groups can enhance the compound’s binding affinity and metabolic stability.
類似化合物との比較
- 3-(4-Fluorophenyl)-3-(furan-2-yl)propanoic acid : Similar in structure but lacks the pyrimido[4,5-d][1,3]diazine core.
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine : Contains a fluorophenyl group but differs significantly in its overall structure.
1-(2-Fluorophenyl)-7-(furan-2-yl)-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione: is unique due to its combination of fluorophenyl, furan, and trifluoromethyl groups.
Uniqueness: The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C18H9F7N4O3 |
|---|---|
分子量 |
462.3g/mol |
IUPAC名 |
1-(2-fluorophenyl)-7-(furan-2-yl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H9F7N4O3/c19-8-4-1-2-5-9(8)29-13-11(14(30)27-15(29)31)16(17(20,21)22,18(23,24)25)28-12(26-13)10-6-3-7-32-10/h1-7H,(H,26,28)(H,27,30,31) |
InChIキー |
QWORYGHUGWRASO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N2C3=C(C(=O)NC2=O)C(N=C(N3)C4=CC=CO4)(C(F)(F)F)C(F)(F)F)F |
正規SMILES |
C1=CC=C(C(=C1)N2C3=C(C(=O)NC2=O)C(N=C(N3)C4=CC=CO4)(C(F)(F)F)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1,1,1,3,3,3-hexafluoro-2-[(4-methylpyridin-2-yl)amino]propan-2-yl}furan-2-carboxamide](/img/structure/B396257.png)
![ethyl 2-(acetylamino)-2-[4-(aminosulfonyl)anilino]-3,3,3-trifluoropropanoate](/img/structure/B396258.png)
![Ethyl 2-(1,3-benzothiazol-2-ylamino)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B396262.png)
![Ethyl 2-[(ethoxycarbonyl)amino]-2-{[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino}-3,3,3-trifluoropropanoate](/img/structure/B396263.png)
![ethyl 2-(benzoylamino)-2-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)amino]-3,3,3-trifluoropropanoate](/img/structure/B396265.png)
![ethyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B396266.png)

![2-Methoxy-N-[2,2,2-trifluoro-1-(6-methyl-benzothiazol-2-ylamino)-1-trifluoromethyl-ethyl]-benzamide](/img/structure/B396270.png)
![Ethyl 3,3,3-trifluoro-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-2-(pentanoylamino)propanoate](/img/structure/B396271.png)
![Ethyl 3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]-2-(2,3,4-trifluoroanilino)propanoate](/img/structure/B396273.png)
![methyl 3,3,3-trifluoro-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-(propionylamino)propanoate](/img/structure/B396274.png)
![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoro-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]propanoate](/img/structure/B396277.png)
![Ethyl 2-ethoxy-3,3,3-trifluoro-2-[[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]carbamoylamino]propanoate](/img/structure/B396279.png)

